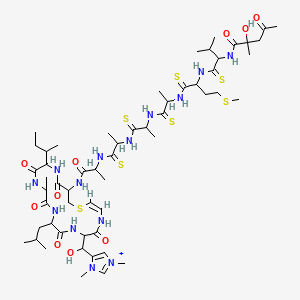
Thioviridamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thioviridamide is a natural product found in Streptomyces olivoviridis and Streptomyces atroolivaceus with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Thioviridamide, identified as a ribosomally synthesized and post-translational modified peptide (RiPP), displays potent antiproliferative activity in cancer cell lines due to its unique structure featuring thioamide groups. It's produced by Streptomyces olivoviridis NA005001 and has been a subject of interest for its anticancer potential. Research has explored the diversity of thioviridamide-like pathways across bacterial genomes, leading to the discovery of compounds like thiostreptamide S4 and thioalbamide. These compounds have shown significant cytotoxicity to cancer cells, highlighting thioviridamide's potential in cancer treatment (Frattaruolo et al., 2017); (Kjaerulff et al., 2017).
Biosynthesis and Molecular Structure
The biosynthesis of thioviridamide involves the tvaA gene encoding its precursor peptide. Its unique structure, including five thioamide bonds, was determined through a combination of NMR spectral analysis and other techniques, providing insights into its complex molecular composition and potential mechanisms of action. This understanding is crucial for exploring its therapeutic applications (Izawa et al., 2013); (Hayakawa et al., 2006).
Mechanisms of Antitumor Activity
Thioviridamide's anticancer properties are attributed to its ability to induce apoptosis in transformed cells. Studies have shown that it can selectively target cancer cells with specific oncogenes, inducing apoptosis and chromatin condensation. This selectivity and mechanism of action make it a promising candidate for targeted cancer therapy (Hayakawa et al., 2006).
Biotechnological and Pharmaceutical Research
Thioviridamide and similar compounds are increasingly being researched for their biotechnological and pharmaceutical applications. For instance, thioalbamide, a thioviridamide-like molecule, has shown the potential to inhibit tumor growth and affect cancer stemness by inducing metabolic dysfunction and oxidative stress in cancer cell lines, thereby inhibiting chemotherapy resistance, metastasis, and tumor recurrence (Frattaruolo et al., 2019).
Eigenschaften
Produktname |
Thioviridamide |
|---|---|
Molekularformel |
C56H93N14O10S7+ |
Molekulargewicht |
1346.9 g/mol |
IUPAC-Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[(2Z)-15-butan-2-yl-6-[(1,3-dimethylimidazol-1-ium-4-yl)-hydroxymethyl]-12-methyl-9-(2-methylpropyl)-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclononadec-2-en-18-yl]amino]-1-oxopropan-2-yl]amino]-1-sulfanylidenepropan-2-yl]amino]-1-sulfanylidenepropan-2-yl]amino]-1-sulfanylidenepropan-2-yl]amino]-4-methylsulfanyl-1-sulfanylidenebutan-2-yl]amino]-3-methyl-1-sulfanylidenebutan-2-yl]-2-hydroxy-2-methyl-4-oxopentanamide |
InChI |
InChI=1S/C56H92N14O10S7/c1-17-29(6)41-49(78)58-31(8)44(73)63-37(22-27(2)3)46(75)67-42(43(72)39-24-69(14)26-70(39)15)48(77)57-19-21-87-25-38(47(76)66-41)64-45(74)32(9)59-50(81)33(10)60-51(82)34(11)61-52(83)35(12)62-53(84)36(18-20-86-16)65-54(85)40(28(4)5)68-55(79)56(13,80)23-30(7)71/h19,21,24,26-29,31-38,40-43,72,80H,17-18,20,22-23,25H2,1-16H3,(H11-,57,58,59,60,61,62,63,64,65,66,67,68,73,74,75,76,77,78,79,81,82,83,84,85)/p+1/b21-19- |
InChI-Schlüssel |
TZZVQGHYMBASEV-VZCXRCSSSA-O |
Isomerische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N/C=C\SCC(C(=O)N1)NC(=O)C(C)NC(=S)C(C)NC(=S)C(C)NC(=S)C(C)NC(=S)C(CCSC)NC(=S)C(C(C)C)NC(=O)C(C)(CC(=O)C)O)C(C2=C[N+](=CN2C)C)O)CC(C)C)C |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC=CSCC(C(=O)N1)NC(=O)C(C)NC(=S)C(C)NC(=S)C(C)NC(=S)C(C)NC(=S)C(CCSC)NC(=S)C(C(C)C)NC(=O)C(C)(CC(=O)C)O)C(C2=C[N+](=CN2C)C)O)CC(C)C)C |
Synonyme |
thioviridamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2E)-2-[[3-ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylidene]hydrazinyl]benzoic acid](/img/structure/B1244759.png)
![5-bromo-3,8,9-trihydroxy-4'-methoxy-2-methyl-3-propan-2-ylspiro[2H-anthracene-4,5'-furan]-1,2'-dione](/img/structure/B1244763.png)

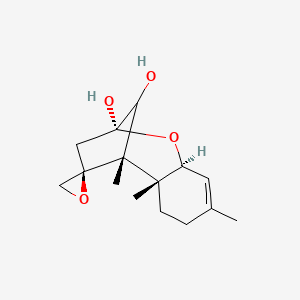
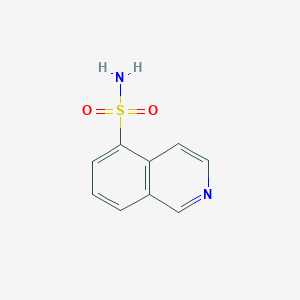
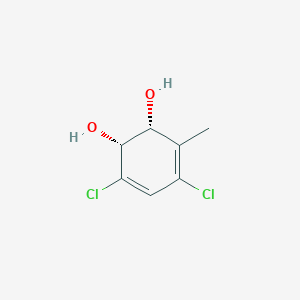
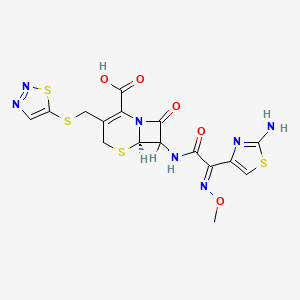
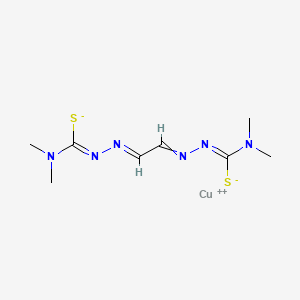
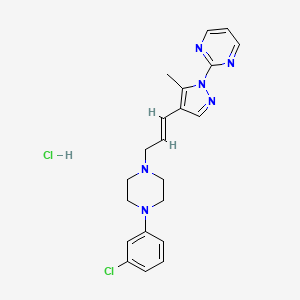
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1244774.png)
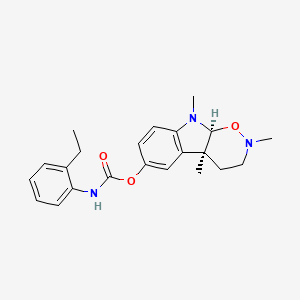
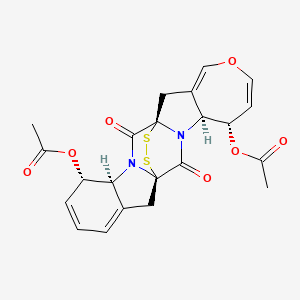
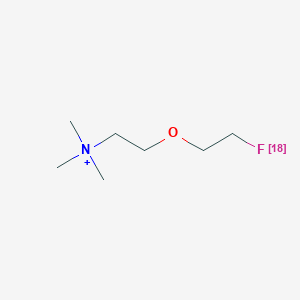
![2-Deoxy-3,4-Bis-O-[3-(4-Hydroxyphenyl)propanoyl]-L-Threo-Pentaric Acid](/img/structure/B1244781.png)